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molecular formula C11H7F3N2O B8524164 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B8524164
M. Wt: 240.18 g/mol
InChI Key: PHLTURJRYWHBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334317B2

Procedure details

A 100 mL round-bottomed flask was charged with (1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)methanol 64 (0.703 g, 2.90 mmol) and 10 mL CH2Cl2. To this solution was added Dess-Martin periodinane (1.60 g, 3.77 mmol). After stirring at room temperature for 30 min, the reaction was quenched with saturated aqueous sodium thiosulfate. The layers were separated and the organics were dried and concentrated. The concentrate was passed through a short pad of silica gel rinsing with 7:1 hexanes/EtOAc to give 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde 65.
Quantity
0.703 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[CH:12][C:11]([CH2:14][OH:15])=[N:10]2)=[CH:5][CH:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[N:10]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.703 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N1N=C(C=C1)CO)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1N=C(C=C1)C=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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